Oxidative Stability Differentiation: MIS vs. Fluorinated Sulfone FMIS in High-Voltage Electrolytes
Isopropyl methyl sulfone (MIS) demonstrates superior oxidation stability compared to its fluorinated analog, trifluoromethyl isopropyl sulfone (FMIS), contrary to the general expectation that fluorination enhances oxidative resistance. Linear sweep voltammetry and quantum chemical calculations confirm that the substitution of the α-CH₃ group with a -CF₃ group does not always improve oxidation stability for sulfones; in fact, FMIS exhibits worse oxidation stability than MIS [1]. Furthermore, the presence of PF₆⁻ anions uniquely affects the branched MIS structure, whereas this influence is minimal for other sulfones, indicating a distinct solvent-anion interaction profile that must be accounted for when designing electrolytes for high-voltage applications [2].
| Evidence Dimension | Oxidation stability (relative ranking) |
|---|---|
| Target Compound Data | MIS exhibits higher oxidation stability; PF₆⁻ anion shows weak influence on oxidation potential except for branched MIS |
| Comparator Or Baseline | FMIS (trifluoromethyl isopropyl sulfone); other sulfones with PF₆⁻ present |
| Quantified Difference | FMIS shows worse oxidation stability than MIS; PF₆⁻ uniquely affects oxidation potential of MIS relative to other sulfones |
| Conditions | Quantum chemical calculations and linear sweep voltammetry; DFT analysis of isolated sulfones and solvent-PF₆⁻ complexes |
Why This Matters
Procurement decisions for high-voltage battery electrolyte development must favor MIS over FMIS when oxidation stability is the primary requirement, as fluorination does not universally enhance performance in this structural class.
- [1] Wang Y, et al. Computational comparison of oxidation stability: Sulfones vs. fluorinated sulfones. Chemical Physics. 2021;551:111328. View Source
- [2] Wang Y, et al. Computational comparison of oxidation stability: Sulfones vs. fluorinated sulfones. Chemical Physics. 2021;551:111328. (PF₆⁻ effect on branched MIS). View Source
